(2S)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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Overview
Description
(2S)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine is a sulfonamide.
Scientific Research Applications
Antibacterial and Antifungal Potential
Research has shown that compounds with the 2,3-dihydro-1,4-benzodioxin moiety, such as the specified chemical, exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various acetamides with the benzodioxin component and found some of them to demonstrate suitable antibacterial and antifungal potential, particularly in combating certain strains with low hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibitory Activities
Another important application is in enzyme inhibition. A study synthesized sulfonamides with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). These compounds showed considerable inhibition against yeast α-glucosidase and weak inhibition against AChE (Abbasi et al., 2019).
Lipoxygenase Inhibition and Antibacterial Activity
Further research has demonstrated the potential of such compounds in inhibiting Lipoxygenase, an enzyme involved in inflammation, along with notable antibacterial activity. This implies potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Potential in Diabetic Therapy
A recent study in 2023 focused on synthesizing derivatives of benzodioxin for their anti-diabetic potentials, evaluating their inhibitory activities against α-glucosidase enzyme. This research suggests the possibility of these compounds being considered for therapeutic use in type-2 diabetes (Abbasi et al., 2023).
Properties
Molecular Formula |
C19H20F2N2O6S2 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine |
InChI |
InChI=1S/C19H20F2N2O6S2/c1-13-12-22(30(24,25)14-5-6-17-18(11-14)29-10-9-28-17)7-8-23(13)31(26,27)19-15(20)3-2-4-16(19)21/h2-6,11,13H,7-10,12H2,1H3/t13-/m0/s1 |
InChI Key |
LPMSEYYMXZLHBX-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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